molecular formula C7H3N3 B095308 Pyridine-2,3-dicarbonitrile CAS No. 17132-78-4

Pyridine-2,3-dicarbonitrile

Cat. No.: B095308
CAS No.: 17132-78-4
M. Wt: 129.12 g/mol
InChI Key: GHFGOVUYCKZOJH-UHFFFAOYSA-N
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Description

Pyridine-2,3-dicarbonitrile is an organic compound with the molecular formula C7H3N3 It is a derivative of pyridine, characterized by the presence of two cyano groups attached to the second and third positions of the pyridine ring

Safety and Hazards

Pyridine-2,3-dicarbonitrile is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation .

Future Directions

Pyridine-2,3-dicarbonitrile and its derivatives have shown potential in the field of organic electronics. They are being studied for their use in organic light-emitting diodes (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in 2-halopyridines already containing a nitrile group at the third position. Another method involves the conversion of derivatives of pyridine-2,3-dicarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of pyridine N-oxides, which are highly active in nucleophilic substitution reactions, is also a notable method in industrial settings .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific positioning of cyano groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

IUPAC Name

pyridine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFGOVUYCKZOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169060
Record name 2,3-Dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17132-78-4
Record name 2,3-Dicyanopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,3-dicarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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